molecular formula C24H34O6 B565988 N-ACETYL-beta-D-GLUCOSAMINE CAS No. 103094-10-6

N-ACETYL-beta-D-GLUCOSAMINE

Cat. No.: B565988
CAS No.: 103094-10-6
M. Wt: 418.53
InChI Key: FTUWDCKCBMBJQJ-VQSCDDITSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetamido-2-deoxy-beta-D-glucopyranose, also known as N-acetylglucosamine, is a derivative of glucose. It is an amino sugar and a prominent component of the polysaccharides found in the cell walls of bacteria and fungi. This compound plays a crucial role in various biological processes, including the formation of glycoproteins and glycolipids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ACETYL-beta-D-GLUCOSAMINE typically involves the acetylation of glucosamine. One common method is the reaction of glucosamine hydrochloride with acetic anhydride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous medium at a controlled temperature to yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs enzymatic methods due to their efficiency and specificity. Enzymes such as chitinase can hydrolyze chitin, a natural polymer found in the exoskeletons of crustaceans, to produce N-acetylglucosamine .

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-2-deoxy-beta-D-glucopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Acetamido-2-deoxy-beta-D-glucopyranose has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-ACETYL-beta-D-GLUCOSAMINE involves its incorporation into glycoproteins and glycolipids. It serves as a substrate for various enzymes, including glycosyltransferases, which catalyze the transfer of sugar moieties to proteins and lipids. This process is crucial for cell signaling, immune response, and structural integrity of cells .

Comparison with Similar Compounds

Similar Compounds

    2-Acetamido-2-deoxy-beta-D-galactopyranose: Similar in structure but differs in the orientation of the hydroxyl group at the C4 position.

    2-Acetamido-2-deoxy-alpha-D-glucopyranose: Anomeric form of N-acetylglucosamine with the acetyl group in the alpha position.

    N-Acetylgalactosamine: Similar structure but with a different configuration at the C4 position.

Uniqueness

2-Acetamido-2-deoxy-beta-D-glucopyranose is unique due to its specific role in the biosynthesis of bacterial and fungal cell walls. Its ability to undergo various chemical modifications makes it a versatile compound in synthetic chemistry and biomedical research .

Properties

IUPAC Name

N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRNDRQMDRJTHS-FMDGEEDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301045979
Record name beta-N-Acetylglucosamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301045979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name beta-N-Acetylglucosamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000803
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

14131-68-1, 72-87-7
Record name β-N-Acetylglucosamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14131-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Glucopyranose, 2-(acetylamino)-2-deoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072877
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetyl-beta-D-glucosamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014131681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-N-Acetylglucosamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301045979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ACETYL-.BETA.-D-GLUCOSAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P59336F68
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name beta-N-Acetylglucosamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000803
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.